

Analytical methods for characterizing **cis-3,4-Dimethylpiperidin-3-ol**

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Compound of Interest

Compound Name: *cis-3,4-Dimethylpiperidin-3-ol*

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An Application Guide to the Comprehensive Characterization of **cis-3,4-Dimethylpiperidin-3-ol**

Abstract

This document provides a detailed technical guide with integrated protocols for the comprehensive analytical characterization of **cis-3,4-Dimethylpiperidin-3-ol**, a substituted piperidine derivative relevant in synthetic chemistry and drug discovery. The structural complexity of this molecule, which includes a secondary amine, a tertiary alcohol, and two chiral centers with a defined cis diastereomeric relationship, necessitates a multi-technique approach for unambiguous identification, purity assessment, and stereochemical confirmation. We present a logical workflow that leverages Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural and stereochemical elucidation, Mass Spectrometry (MS) for molecular weight verification and fragmentation analysis, advanced Chromatographic techniques for purity and enantiomeric separation, and Fourier-Transform Infrared (FTIR) Spectroscopy for functional group confirmation. This guide is designed for researchers and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for methodological choices, ensuring robust and reliable characterization.

Introduction: The Analytical Challenge

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of pharmaceutical agents.[1][2] The precise characterization of substituted piperidines like **cis-3,4-Dimethylpiperidin-3-ol** is critical for ensuring quality, safety, and efficacy in drug development. The presence of a polar alcohol and a basic nitrogen atom, combined with its specific stereochemistry, presents unique analytical challenges, including poor chromatographic behavior on standard reversed-phase columns and the need to confirm the relative orientation of the substituents.[3] This guide outlines an integrated analytical strategy to address these challenges head-on.

Definitive Structural & Stereochemical Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure and relative stereochemistry of organic molecules.

Principle of Stereochemical Assignment: The cis relationship between the C3-hydroxyl and the C4-methyl group can be definitively confirmed through 2D Nuclear Overhauser Effect Spectroscopy (NOESY). A spatial correlation (cross-peak) between the proton of the C4-methyl group and the proton on C3 (or the hydroxyl proton, depending on solvent and concentration) would confirm their proximity on the same face of the piperidine ring.

Protocol: NMR Analysis

- Sample Preparation:
 - Accurately weigh 5-10 mg of the sample.
 - Dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4, or DMSO-d6). The choice of solvent can impact the resolution of N-H and O-H proton signals.[4]
 - Filter the solution into a 5 mm NMR tube.
- Instrumental Analysis:

- Acquire spectra on a 400 MHz or higher field NMR spectrometer.[5]
- ^1H NMR: Acquire with sufficient scans to achieve a signal-to-noise ratio >100:1 for the smallest multiplet.
- $^{13}\text{C}\{^1\text{H}\}$ NMR: Acquire using a standard pulse program (e.g., PENDANT, DEPT) to differentiate CH, CH_2 , and CH_3 signals.
- 2D NMR:
 - COSY (Correlation Spectroscopy): To establish proton-proton spin coupling networks within the molecule.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which is crucial for stereochemical assignment. Use a mixing time appropriate for small molecules (e.g., 500-800 ms).
- Data Interpretation:
 - Analyze ^1H and ^{13}C chemical shifts and coupling constants to confirm the core structure.
 - Crucially, identify the NOESY cross-peak between the C4-methyl protons and the C3-H proton to confirm the cis stereochemistry.

Table 1: Predicted ^1H and ^{13}C NMR Chemical Shifts for **cis-3,4-Dimethylpiperidin-3-ol**

Position	Atom Type	Predicted ¹ H Shift (ppm)	Predicted ¹³ C Shift (ppm)	Key Correlations (COSY & NOESY)
2	CH ₂	2.8 - 3.2	~54	COSY with H-3; HSQC to C-2
3	C-OH	-	~70	-
3	H	3.5 - 3.8	-	COSY with H-2, H-4; NOESY with C4-CH ₃
4	CH	1.8 - 2.2	~35	COSY with H-3, H-5, C4-CH ₃
5	CH ₂	1.4 - 1.8	~25	COSY with H-4, H-6
6	CH ₂	2.6 - 3.0	~46	COSY with H-5
3-CH ₃	CH ₃	1.1 - 1.3	~20	HSQC to C-3- CH ₃
4-CH ₃	CH ₃	0.9 - 1.1	~15	COSY with H-4; NOESY with H-3
N-H	H	Variable (Broad)	-	-
O-H	H	Variable (Broad)	-	-

Note: Predicted shifts are estimates and will vary based on solvent and experimental conditions.

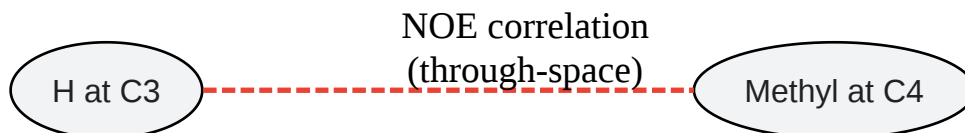


Diagram 1: Key NOESY Correlation for Stereochemistry

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Caption: Key NOESY correlation confirming cis-stereochemistry.

Molecular Weight and Fragmentation Analysis by Mass Spectrometry

MS provides essential data on molecular weight and offers structural insights through the analysis of fragmentation patterns. Due to the presence of a basic nitrogen, positive ion mode electrospray ionization (ESI) is highly effective.^{[1][6]}

Principle of Fragmentation: In ESI-MS/MS, the protonated molecule $[M+H]^+$ is selected and fragmented. For piperidine derivatives, common fragmentation pathways include the neutral loss of small molecules (like water from the alcohol) and α -cleavage adjacent to the nitrogen atom, leading to stable iminium ions.^{[1][7]}

Protocol: LC-MS/MS Analysis

- Sample Preparation:
 - Prepare a dilute solution of the analyte (~10 $\mu\text{g/mL}$) in a suitable mobile phase, such as 50:50 Acetonitrile:Water with 0.1% formic acid.

- Rationale: Formic acid is added to promote protonation of the basic piperidine nitrogen, enhancing signal intensity in positive ion mode.[8]
- Chromatographic Separation (LC):
 - Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 μ m).
 - Mobile Phase A: Water with 0.1% Formic Acid.
 - Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
 - Gradient: Start at 95% B, hold for 1 min, decrease to 50% B over 5 min.
 - Flow Rate: 0.3 mL/min.
 - Rationale: HILIC is employed to achieve better retention and peak shape for this polar analyte compared to traditional reversed-phase chromatography.
- Mass Spectrometry Detection (MS):
 - Instrument: Tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
 - Ionization Mode: Electrospray Ionization, Positive (ESI+).
 - MS Scan: Perform a full scan (e.g., m/z 50-300) to identify the precursor ion $[M+H]^+$.
 - MS/MS Scan: Perform a product ion scan on the precursor ion to generate the fragmentation spectrum.

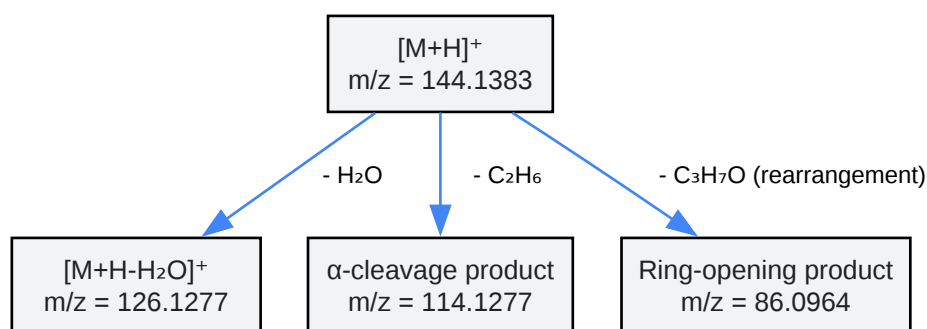


Diagram 2: Predicted ESI-MS/MS Fragmentation Pathway

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Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Chromatographic Purity and Chiral Separation

Chromatography is essential for assessing the purity of the compound and for separating it from potential isomers, including its enantiomer.

Protocol 4.1: Purity Assessment by HPLC-CAD

Principle: For compounds lacking a UV chromophore, a universal detector like a Charged Aerosol Detector (CAD) provides near-uniform response for non-volatile analytes, making it ideal for purity analysis.

- Chromatographic System: Use the HILIC method described in the LC-MS protocol (Section 3).
- Detection: Charged Aerosol Detector (CAD).
- Data Analysis: Integrate all peaks in the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Protocol 4.2: Enantiomeric Separation by Chiral HPLC

Principle: Enantiomers of a chiral compound can be separated by using a chiral stationary phase (CSP). The differential interaction of each enantiomer with the CSP leads to different retention times.[9]

- Sample Preparation: Prepare a solution of the analyte (~0.5 mg/mL) in the mobile phase.
- Instrumental Analysis:
 - Column: A polysaccharide-based chiral column (e.g., Chiralpak series).
 - Mobile Phase: Typically a mixture of a non-polar solvent (e.g., Hexane or Heptane) and an alcohol (e.g., Isopropanol or Ethanol) with a small amount of an amine modifier (e.g., Diethylamine, DEA).

- Example Condition: Heptane:Isopropanol:DEA (80:20:0.1, v/v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV at a low wavelength (e.g., 210 nm) if possible, or CAD/ELSD.
- Method Validation:
 - System Suitability: Ensure a resolution (R_s) of >1.5 between the enantiomeric peaks.
 - Quantification: Determine the enantiomeric excess (e.e.) by comparing the peak areas of the two enantiomers.

Table 2: Summary of Recommended Chromatographic Methods

Parameter	Method 4.1: HILIC-CAD (Purity)	Method 4.2: Chiral HPLC (Enantiomeric Separation)
Objective	Quantify impurities, assess purity	Separate and quantify enantiomers
Column	HILIC (e.g., silica, amide)	Polysaccharide-based CSP
Mobile Phase	Acetonitrile/Water + 0.1% Formic Acid	Heptane/Isopropanol + 0.1% DEA
Mode	Gradient Elution	Isocratic Elution
Detector	Charged Aerosol Detector (CAD)	UV (210 nm) or CAD
Key Output	% Purity	% Enantiomeric Excess (e.e.)

Functional Group Confirmation by FTIR Spectroscopy

FTIR is a rapid and simple method to confirm the presence of key functional groups, providing a characteristic "fingerprint" for the molecule.

Protocol: FTIR-ATR Analysis

- Sample Preparation: Place a small amount of the solid sample or a drop of the neat liquid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumental Analysis:
 - Collect a background spectrum of the clean ATR crystal.
 - Collect the sample spectrum over a range of 4000-400 cm^{-1} .[\[10\]](#)
 - Co-add at least 16 scans to improve the signal-to-noise ratio.
- Data Interpretation: Identify characteristic absorption bands.

Table 3: Key FTIR Absorption Bands for **cis-3,4-Dimethylpiperidin-3-ol**

Wavenumber (cm^{-1})	Vibration Type	Functional Group
3400 - 3200 (broad)	O-H Stretch	Tertiary Alcohol
3350 - 3250 (sharp/med)	N-H Stretch	Secondary Amine
2980 - 2850	C-H Stretch	Aliphatic (CH, CH ₂ , CH ₃)
1470 - 1430	C-H Bend	Alkanes
1150 - 1050	C-O Stretch	Tertiary Alcohol
1100 - 1020	C-N Stretch	Aliphatic Amine

Integrated Analytical Workflow

A comprehensive characterization relies on the logical application of these techniques. The following workflow ensures all structural and purity aspects are covered efficiently.

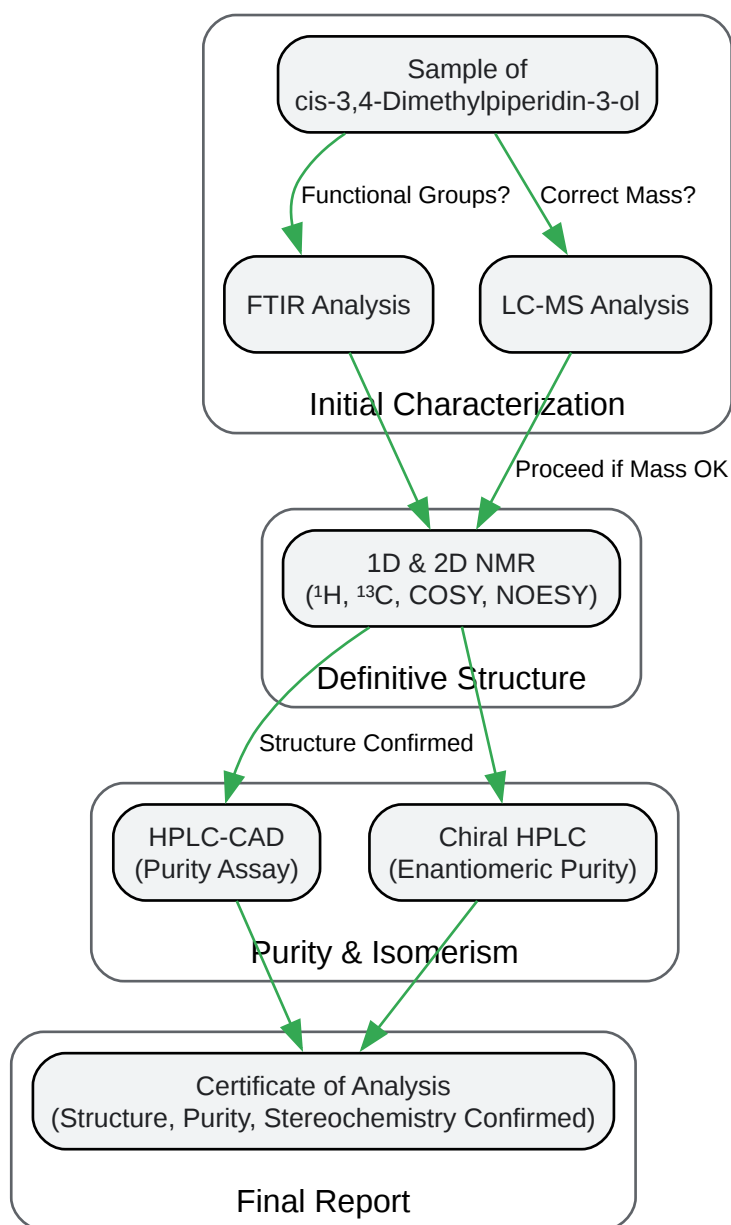


Diagram 3: Integrated Analytical Workflow

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Caption: A logical workflow for the complete characterization of the target molecule.

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